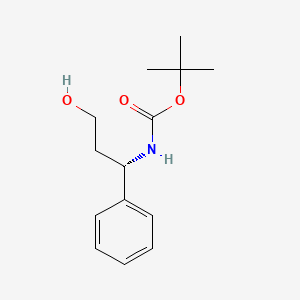

(S)-Boc-3-Amino-3-phenylpropan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(1S)-3-hydroxy-1-phenylpropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(9-10-16)11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEMODSNLZWKBF-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428285 | |

| Record name | tert-Butyl [(1S)-3-hydroxy-1-phenylpropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

718611-17-7 | |

| Record name | tert-Butyl [(1S)-3-hydroxy-1-phenylpropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-Boc-3-Amino-3-phenylpropan-1-ol chemical properties

An In-depth Technical Guide on (S)-tert-Butyl (3-hydroxy-1-phenylpropyl)carbamate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (S)-tert-butyl (3-hydroxy-1-phenylpropyl)carbamate, a chiral building block essential in pharmaceutical and fine chemical synthesis.

Core Chemical Properties

(S)-Boc-3-Amino-3-phenylpropan-1-ol, systematically named (S)-tert-butyl (3-hydroxy-1-phenylpropyl)carbamate, is a carbamate-protected amino alcohol. The tert-butyloxycarbonyl (Boc) protecting group offers stability and control during synthetic procedures, making it a valuable intermediate.[1]

Physicochemical Data

The quantitative properties of the compound are summarized below. Data for the (R)-enantiomer is included for comparison, as many physical properties are identical between enantiomers.

| Property | Value | Source |

| IUPAC Name | (S)-tert-Butyl (3-hydroxy-1-phenylpropyl)carbamate | N/A |

| Synonyms | This compound | N/A |

| CAS Number | Not explicitly found for (S)-enantiomer. (R)-enantiomer is 158807-47-7. | [2] |

| Molecular Formula | C₁₄H₂₁NO₃ | [2] |

| Molecular Weight | 251.32 g/mol | [2] |

| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid (for the unprotected amine) | |

| Melting Point | 94-96 °C (for the related compound (S)-2-(Boc-amino)-3-phenyl-1-propanol) | [3] |

| Boiling Point | 404.6°C at 760 mmHg (for (R)-enantiomer) | [2] |

| Density | 1.1 ± 0.1 g/cm³ (for (R)-enantiomer) | [2] |

| Refractive Index | 1.520 (for (R)-enantiomer) | [2] |

| Optical Activity | [α]20/D: -21.0 to -25.0 deg (c=1, CHCl₃) (for the unprotected amine) |

Spectroscopic Data

-

¹H NMR: Expected signals would include aromatic protons from the phenyl group, a multiplet for the benzylic proton, signals for the methylene groups, and a characteristic singlet for the nine protons of the Boc group's tert-butyl moiety.[4]

-

¹³C NMR: Aromatic carbons, aliphatic carbons of the propanol chain, and signals corresponding to the carbonyl and quaternary carbon of the Boc group are expected.

-

FT-IR: Key absorption peaks would include those for the O-H stretch of the alcohol, N-H stretch of the carbamate, a strong C=O stretch for the carbamate carbonyl (around 1690 cm⁻¹), and C-H stretches for aromatic and aliphatic groups. The presence of the Boc group is specifically indicated by peaks around 1527 cm⁻¹ (CO-NH) and 1689 cm⁻¹ (C=O).[5]

Experimental Protocols

Synthesis of this compound

The synthesis involves the protection of the amine group of (S)-3-Amino-3-phenylpropan-1-ol using di-tert-butyl dicarbonate (Boc₂O). The following is a general protocol adapted from similar Boc-protection procedures.[4]

Materials:

-

(S)-3-Amino-3-phenylpropan-1-ol (1 equivalent)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

-

Triethylamine (TEA) (2 equivalents)

-

Dichloromethane (DCM) as solvent

-

Deionized water

-

Brine solution

-

0.1 M H₂SO₄

Procedure:

-

Dissolve (S)-3-Amino-3-phenylpropan-1-ol in dichloromethane in a round-bottom flask.

-

Add triethylamine to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under vacuum using a rotary evaporator.

-

Dilute the residue with dichloromethane and wash successively with water, 0.1 M H₂SO₄, and brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.

-

Purify the product using silica gel column chromatography if necessary.

Applications in Drug Development

This compound is a crucial chiral building block in the synthesis of complex pharmaceutical compounds. Its stereochemistry is vital, as the biological activity and safety of a drug are often dependent on its specific enantiomeric form.[1]

-

Chiral Intermediate: The compound serves as a versatile starting material for creating novel molecules that can interact with biological targets in a highly specific manner.[6]

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceutical agents, including dapoxetine.[6] The amine and hydroxyl groups provide two reactive sites for further chemical modifications, enabling its incorporation into larger, more complex drug candidates.

-

Peptide Synthesis: While the related compound, Boc-L-phenylalaninol, is directly used in peptide synthesis, this compound can be used to synthesize non-natural amino acids or peptide mimics that are important for developing new therapeutic peptides.[1][3]

Safety and Handling

-

Handling: Handle in a well-ventilated area. It is recommended to wear suitable protective clothing, including gloves and eye/face protection, to avoid contact with skin and eyes.[2][7] Avoid the formation of dust and aerosols.[2]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[2]

-

Hazards: While specific GHS data for the title compound is not listed, the unprotected parent compound (3-amino-1-phenylpropan-1-ol) is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[8] Similar precautions should be taken.

References

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. (S)-2-(Boc-氨基)-3-苯基-1-丙醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. (S)-3-Amino-3-phenylpropan-1-ol, 95%, 98% ee, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 8. 3-Amino-1-phenylpropan-1-ol | C9H13NO | CID 121548 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Structural Analysis of (S)-Boc-3-Amino-3-phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Boc-3-Amino-3-phenylpropan-1-ol, a chiral building block with significant potential in synthetic organic chemistry and drug discovery, is the subject of this in-depth technical guide. This document provides a comprehensive analysis of its structural features, drawing upon available data for the compound and its close structural analogs. While specific experimental crystallographic and detailed spectroscopic data for the title compound are not widely available in peer-reviewed literature, this guide compiles and extrapolates information from related structures to offer a robust analytical overview. This includes predicted spectroscopic characteristics, a plausible synthetic protocol, and a comparative analysis with structurally similar molecules. The information is presented to aid researchers in the effective utilization and characterization of this important synthetic intermediate.

Introduction

This compound, identified by its CAS number 718611-17-7, belongs to the class of protected amino alcohols. The presence of a chiral center, a Boc-protected amine, a phenyl group, and a primary alcohol makes it a versatile synthon for the introduction of a phenylpropanolamine moiety in the synthesis of complex molecules, including pharmaceutical agents and other biologically active compounds. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, facilitating multi-step synthetic sequences. This guide aims to provide a detailed structural understanding of this molecule.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in Table 1. The molecular formula is C14H21NO3, and the molecular weight is 251.32 g/mol [1].

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 718611-17-7 | [1] |

| Molecular Formula | C14H21NO3 | [1] |

| Molecular Weight | 251.32 g/mol | [1] |

Structural Analogs

For a comprehensive understanding, it is crucial to distinguish the title compound from its structural isomer, (S)-2-(Boc-amino)-3-phenyl-1-propanol (Boc-L-phenylalaninol), which has the CAS number 66605-57-0. While sharing the same molecular formula and weight, the different positioning of the amino group leads to distinct chemical and physical properties.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following sections provide predicted data based on the known spectroscopic behavior of its constituent functional groups and analysis of closely related compounds.

¹H NMR Spectroscopy (Predicted)

The expected proton NMR spectrum would exhibit characteristic signals for the phenyl, propyl, and Boc groups. The chemical shifts are predicted for a CDCl₃ solvent.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H | 7.20-7.40 | m | 5H |

| CH-NHBoc | ~4.9-5.1 | m | 1H |

| CH₂-OH | ~3.7-3.9 | m | 2H |

| CH₂ adjacent to CH-NHBoc | ~2.0-2.2 | m | 2H |

| Boc (CH₃)₃ | ~1.45 | s | 9H |

| OH | variable | br s | 1H |

| NH | variable | d | 1H |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is expected to show distinct signals for each carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Phenyl C (quaternary) | ~142 |

| Phenyl CH | ~126-129 |

| C=O (Boc) | ~155 |

| C(CH₃)₃ (Boc) | ~80 |

| CH-NHBoc | ~55 |

| CH₂-OH | ~60 |

| CH₂ adjacent to CH-NHBoc | ~40 |

| C(CH₃)₃ (Boc) | ~28 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by absorption bands corresponding to the O-H, N-H, C=O, and aromatic C-H bonds.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| O-H (alcohol) | 3500-3200 (broad) | Stretching |

| N-H (carbamate) | 3400-3300 (sharp) | Stretching |

| C-H (aromatic) | 3100-3000 | Stretching |

| C-H (aliphatic) | 3000-2850 | Stretching |

| C=O (carbamate) | 1710-1680 | Stretching |

| C=C (aromatic) | 1600, 1480 | Stretching |

| C-O (alcohol) | 1050-1150 | Stretching |

Mass Spectrometry (Predicted)

In mass spectrometry, the molecule is expected to show a molecular ion peak [M]⁺ or, more commonly, adducts such as [M+H]⁺ or [M+Na]⁺. Fragmentation would likely involve the loss of the Boc group or the terminal hydroxyl group.

Table 5: Predicted Mass Spectrometry Fragments for this compound

| Ion | m/z (predicted) | Description |

| [M+H]⁺ | 252.16 | Protonated molecule |

| [M+Na]⁺ | 274.14 | Sodium adduct |

| [M-C₄H₈]⁺ | 195.11 | Loss of isobutylene from Boc group |

| [M-Boc+H]⁺ | 152.10 | Loss of the Boc group |

Experimental Protocols

Synthesis of this compound

This protocol is based on standard procedures for Boc protection.

Materials:

-

(S)-3-Amino-3-phenylpropan-1-ol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Dissolve (S)-3-Amino-3-phenylpropan-1-ol (1 equivalent) in the chosen solvent (DCM or THF).

-

Add the base (TEA or DIPEA, 1.2 equivalents).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of Boc₂O (1.1 equivalents) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the aqueous layer with the organic solvent.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Visualization of Key Relationships

The following diagrams illustrate the structure and a general workflow for the analysis of this compound.

Caption: Molecular components of this compound.

Caption: General workflow for the synthesis and analysis.

Conclusion

This compound is a valuable chiral building block in organic synthesis. While detailed, peer-reviewed structural and spectroscopic data are not yet prevalent, this guide provides a comprehensive overview based on the fundamental principles of structural chemistry and data from closely related analogs. The predicted spectroscopic data and the general synthetic protocol offered herein are intended to serve as a valuable resource for researchers working with this compound, facilitating its synthesis, characterization, and application in the development of novel molecules. Further experimental investigation is warranted to provide definitive structural and spectroscopic parameters for this important chemical entity.

References

Spectroscopic Analysis of (S)-Boc-3-Amino-3-phenylpropan-1-ol: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for (S)-tert-butyl (3-hydroxy-1-phenylpropyl)carbamate, commonly known as (S)-Boc-3-Amino-3-phenylpropan-1-ol. The information is tailored for researchers, scientists, and professionals in the field of drug development, presenting key analytical data in a structured format. The spectroscopic data provided is analogous to its (R)-enantiomer, as enantiomers exhibit identical NMR, IR, and MS spectra.

Data Presentation

The following tables summarize the quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.34 - 7.23 | m | 5H | Ar-H |

| ~5.0 (broad) | br s | 1H | NH |

| 4.90 | m | 1H | CH-N |

| 3.75 | t, J = 6.0 Hz | 2H | CH₂-O |

| 2.05 | m | 2H | CH₂ |

| 1.40 | s | 9H | C(CH₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 155.5 | C=O (carbamate) |

| 143.8 | Ar-C (quaternary) |

| 128.5 | Ar-CH |

| 127.5 | Ar-CH |

| 126.0 | Ar-CH |

| 79.5 | C(CH₃)₃ |

| 60.0 | CH₂-O |

| 54.5 | CH-N |

| 40.0 | CH₂ |

| 28.4 | C(CH₃)₃ |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3400 (broad) | O-H stretch |

| ~3350 | N-H stretch |

| 3030 | Aromatic C-H stretch |

| 2975, 2870 | Aliphatic C-H stretch |

| 1685 | C=O stretch (carbamate) |

| 1520 | N-H bend |

| 1160 | C-O stretch |

Table 4: Mass Spectrometry (MS) Data

| m/z | Ion |

| 252.16 | [M+H]⁺ |

| 274.14 | [M+Na]⁺ |

| 196.10 | [M+H - tBu]⁺ |

| 178.09 | [M+H - Boc]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃).[1] Tetramethylsilane (TMS) was used as an internal standard for chemical shift calibration (δ = 0.00 ppm).[1][2] The solution was transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. Data was collected over a spectral width of 0-12 ppm. The acquisition involved 16 scans with a relaxation delay of 1 second.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz.[3] To enhance the signal-to-noise ratio, 256 scans were accumulated with a relaxation delay of 2 seconds.[2] The spectrum was acquired with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[3]

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory for an FTIR spectrometer.[4][5]

-

Data Acquisition: The spectrum was recorded from 4000 to 650 cm⁻¹.[5] A background spectrum of the clean ATR crystal was taken prior to the sample measurement and automatically subtracted from the sample spectrum.[5] A total of 16 scans were co-added to improve the signal-to-noise ratio.

2.3 Mass Spectrometry (MS)

-

Sample Preparation: The sample was dissolved in an appropriate solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. The solution was then further diluted to a final concentration of 1-10 µg/mL in the same solvent, often with the addition of 0.1% formic acid to promote protonation.

-

Data Acquisition: Mass spectra were obtained using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.[6][7] The analysis was performed in positive ion mode. The sample solution was introduced into the ESI source at a flow rate of 5-10 µL/min. The instrument was scanned over a mass-to-charge (m/z) range of 50-500.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule.

Caption: Spectroscopic analysis workflow for structural elucidation.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Synthesis of Chiral β-Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Chiral β-amino alcohols are a pivotal class of organic compounds, serving as indispensable building blocks in the synthesis of numerous pharmaceuticals, natural products, and chiral ligands for asymmetric catalysis. Their prevalence in biologically active molecules, including β-blockers and novel anti-inflammatory agents, underscores the critical importance of efficient and stereoselective synthetic methodologies. This in-depth technical guide provides a comprehensive overview of the core strategies for the synthesis of chiral β-amino alcohols, complete with detailed experimental protocols, comparative data, and visual workflows to aid researchers in their quest for these valuable molecules.

Core Synthetic Strategies

The synthesis of chiral β-amino alcohols can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of method often depends on the desired stereochemistry, the nature of the available starting materials, and the required scale of the synthesis.

Asymmetric Reduction of α-Amino Ketones

One of the most direct routes to chiral β-amino alcohols is the asymmetric reduction of α-amino ketones. This method relies on the stereoselective reduction of a prochiral ketone to establish the hydroxyl stereocenter. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example, utilizing a chiral oxazaborolidine catalyst to achieve high enantioselectivity.

Experimental Protocol: Corey-Bakshi-Shibata (CBS) Reduction of an α-Amino Ketone

This protocol is a representative example for the asymmetric reduction of an α-amino ketone to a chiral β-amino alcohol.

Materials:

-

(S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)

-

Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF)

-

α-(N-Dibenzylamino)acetophenone

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 N Hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 10 mol%) in anhydrous THF (5 mL) at 0 °C under an argon atmosphere, add BH₃·THF (1.5 mmol) dropwise.

-

Stir the mixture for 15 minutes at 0 °C.

-

Cool the reaction mixture to -78 °C and add a solution of α-(N-dibenzylamino)acetophenone (1.0 mmol) in anhydrous THF (5 mL) dropwise over 30 minutes.

-

Stir the reaction at -78 °C for 1 hour, then allow it to warm to -40 °C over 30 minutes and stir for an additional 30 minutes at this temperature.

-

Quench the reaction by the slow addition of methanol (2 mL) at -40 °C, followed by 1 N HCl (5 mL).

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Neutralize the reaction with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with saturated aqueous sodium chloride, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired chiral β-amino alcohol.

Nucleophilic Ring-Opening of Chiral Epoxides

The reaction of amines with epoxides is a classical and highly effective method for the synthesis of β-amino alcohols. The use of chiral epoxides, often derived from asymmetric epoxidation of alkenes (e.g., Sharpless asymmetric epoxidation), allows for the stereospecific synthesis of the target molecules. The regioselectivity of the ring-opening can be influenced by the choice of catalyst and reaction conditions. A prominent application of this methodology is in the synthesis of β-blockers like (S)-Propranolol.

Experimental Protocol: Synthesis of (S)-Propranolol via Epoxide Ring-Opening

This protocol outlines the synthesis of the β-blocker (S)-Propranolol, a key pharmaceutical application of chiral β-amino alcohols.

Materials:

-

(S)-1-(1-Naphthyloxy)-2,3-epoxypropane

-

Isopropylamine

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (for salt formation if desired)

Procedure:

-

In a pressure vessel, dissolve (S)-1-(1-Naphthyloxy)-2,3-epoxypropane (1.0 mmol) in ethanol (10 mL).

-

Add an excess of isopropylamine (5.0 mmol).

-

Seal the vessel and heat the reaction mixture to 80 °C for 4 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess isopropylamine.

-

Dissolve the residue in diethyl ether and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-Propranolol.

-

The product can be further purified by recrystallization or by conversion to its hydrochloride salt.

Diastereoselective Addition to Chiral N-tert-Butanesulfinyl Imines

The use of chiral N-tert-butanesulfinyl imines as electrophiles provides a powerful and versatile method for the asymmetric synthesis of a wide range of chiral amines, which can be further converted to β-amino alcohols. The tert-butanesulfinyl group acts as a potent chiral auxiliary, directing the nucleophilic addition to one face of the imine.

Experimental Protocol: Diastereoselective Addition of a Grignard Reagent to an N-tert-Butanesulfinyl Imine

This protocol provides a general procedure for the diastereoselective addition of an organometallic reagent to a chiral N-tert-butanesulfinyl imine.

Materials:

-

(R)-N-Benzylidene-2-methylpropane-2-sulfinamide

-

Vinylmagnesium bromide (1.0 M in THF)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous ammonium chloride

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of (R)-N-benzylidene-2-methylpropane-2-sulfinamide (1.0 mmol) in anhydrous DCM (10 mL) at -48 °C under an argon atmosphere, add vinylmagnesium bromide (1.2 mmol) dropwise.

-

Stir the reaction mixture at -48 °C for 3 hours.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride (10 mL).

-

Allow the mixture to warm to room temperature and extract with DCM (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the corresponding N-sulfinyl homoallylic amine. Subsequent removal of the sulfinyl group and oxidation of the alkene can yield the desired β-amino alcohol.

Chromium-Catalyzed Asymmetric Cross Aza-Pinacol Coupling

A more recent and highly innovative approach involves the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines.[1] This method utilizes a radical-polar crossover strategy to construct the vicinal stereocenters with high diastereo- and enantioselectivity.[1]

Experimental Protocol: Cr-Catalyzed Asymmetric Cross Aza-Pinacol Coupling

This cutting-edge protocol is adapted from recent literature for the synthesis of chiral β-amino alcohols.[1]

Materials:

-

Chromium(II) chloride (CrCl₂)

-

Chiral ligand (e.g., a specific chiral bis(oxazoline) or phosphine ligand)

-

Manganese powder (Mn)

-

Lithium tetrafluoroborate (LiBF₄)

-

An aldehyde

-

An N-sulfonyl imine

-

Dichlorobis(cyclopentadienyl)zirconium(IV) (Cp₂ZrCl₂)

-

1,2-Dimethoxyethane (DME)

Procedure:

-

In a nitrogen-filled glovebox, charge an oven-dried vial with CrCl₂ (15 mol%), the chiral ligand, and a magnetic stir bar.

-

Add anhydrous DME and stir the mixture at room temperature for 2 hours to form the chiral chromium catalyst.

-

To the vial, sequentially add Mn powder (2.0 equiv), LiBF₄ (1.0 equiv), the aldehyde (2.0 equiv), the N-sulfonyl imine (1.0 equiv), and Cp₂ZrCl₂ (2.0 equiv).

-

Seal the vial and stir the reaction mixture at 50 °C for 24 hours.

-

After completion, quench the reaction with water.

-

Filter the mixture through a pad of silica gel and concentrate the solvent in vacuo.

-

Purify the residue by preparative TLC or column chromatography to obtain the desired chiral β-amino alcohol.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the typical performance of the discussed synthetic methods for the preparation of chiral β-amino alcohols, providing a basis for comparison.

| Method | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) | Typical Diastereomeric Ratio (dr) | Substrate Scope |

| Asymmetric Reduction of α-Amino Ketones (CBS) | 70-95 | 90->99 | N/A | Broad for aryl and alkyl ketones. |

| Nucleophilic Ring-Opening of Chiral Epoxides | 80-98 | >99 (from enantiopure epoxide) | >99:1 (anti-addition) | Broad for various amines and epoxides. |

| Diastereoselective Addition to Sulfinyl Imines | 60-90 | N/A (diastereoselective) | 90:10 to >99:1 | Broad for various nucleophiles and imines derived from aldehydes and ketones. |

| Cr-Catalyzed Aza-Pinacol Coupling | 65-95 | 90-99 | >20:1 | Broad for aromatic, aliphatic, and heteroaromatic aldehydes and imines. |

Visualization of Key Concepts

Experimental Workflow: Asymmetric Synthesis of β-Amino Alcohols

Caption: Overview of major synthetic routes to chiral β-amino alcohols.

Signaling Pathway: Inhibition of TLR4 by β-Amino Alcohol Derivatives

Certain β-amino alcohol derivatives have been identified as inhibitors of the Toll-like receptor 4 (TLR4) signaling pathway, which is implicated in inflammatory responses.[1] They are thought to act by disrupting the formation of the TLR4/MD-2 complex.[1]

Caption: Inhibition of the TLR4 signaling pathway by β-amino alcohol derivatives.

Logical Relationship: Structure-Activity Relationship of β-Blockers

β-Blockers, a class of drugs used to manage cardiovascular diseases, are structurally based on the β-amino alcohol motif. Their activity is dependent on specific structural features that allow for binding to β-adrenergic receptors.

Caption: Key structural features of β-blockers and their relation to activity.

Conclusion

The synthesis of chiral β-amino alcohols remains a vibrant area of research, driven by their significance in medicinal chemistry and materials science. The methodologies presented in this guide, from classical approaches to modern catalytic systems, offer a powerful toolkit for accessing these valuable compounds. The choice of a particular synthetic route will be guided by the specific target molecule, desired stereochemistry, and available resources. As research continues to evolve, the development of even more efficient, selective, and sustainable methods for the synthesis of chiral β-amino alcohols is anticipated, further empowering the creation of novel and impactful molecules.

References

The Stereoselective Synthesis of Vicinal Amino Alcohols: A Technical Guide

Introduction

Vicinal amino alcohols, organic compounds containing amino and hydroxyl groups attached to adjacent carbon atoms, are pivotal structural motifs in a vast array of biologically active molecules, including natural products, pharmaceuticals, and chiral catalysts.[1][2] Their prevalence in blockbuster drugs such as anti-HIV agents and anti-cancer therapeutics underscores the critical importance of synthetic methodologies that can deliver these compounds with high stereochemical control. This technical guide provides an in-depth overview of the core strategies for the stereoselective synthesis of vicinal amino alcohols, with a focus on key methodologies, experimental protocols, and comparative data to aid researchers and drug development professionals in this vital area of synthetic chemistry.

Core Synthetic Strategies

The stereoselective synthesis of vicinal amino alcohols can be broadly categorized into several key approaches, each with its own set of advantages and limitations. These strategies include the direct difunctionalization of alkenes, the reduction of functionalized carbonyl compounds, nucleophilic additions to carbonyls and imines, and the ring-opening of strained heterocycles. More recently, biocatalytic and modern organometallic methods have emerged as powerful tools for accessing these valuable building blocks.

Sharpless Asymmetric Aminohydroxylation (ASAH)

The Sharpless Asymmetric Aminohydroxylation (ASAH) is a cornerstone of vicinal amino alcohol synthesis, enabling the syn-selective addition of amino and hydroxyl groups across a double bond.[3][4] This osmium-catalyzed reaction utilizes a stoichiometric nitrogen source, such as a salt of an N-halosulfonamide (e.g., Chloramine-T), -amide, or -carbamate, in the presence of a chiral ligand derived from cinchona alkaloids (dihydroquinine and dihydroquinidine derivatives) to induce enantioselectivity.[5][6][7]

The choice of chiral ligand, nitrogen source, and substrate can influence both the enantioselectivity and regioselectivity of the reaction.[3] For instance, the use of PHAL and AQN-derived ligands can lead to opposite regioselection in the aminohydroxylation of cinnamates without compromising enantioselectivity.[3]

Workflow for Sharpless Asymmetric Aminohydroxylation:

Caption: General workflow for the Sharpless Asymmetric Aminohydroxylation.

Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation

Catalytic asymmetric hydrogenation and transfer hydrogenation of α-amino ketones represent a highly efficient and atom-economical route to vicinal amino alcohols.[2] These methods can provide access to both syn- and anti-diastereomers with high levels of stereocontrol, depending on the choice of catalyst and reaction conditions.[8] Ruthenium and iridium complexes bearing chiral ligands are commonly employed for these transformations. Dynamic kinetic resolution processes in these reactions can convert a racemic starting material into a single stereoisomer of the product in high yield and enantiomeric excess.[2]

Logical Flow of Catalytic Asymmetric Hydrogenation for Vicinal Amino Alcohols:

Caption: Control of diastereoselectivity in the hydrogenation of α-amino ketones.

Nucleophilic Addition to Carbonyls and Imines

The diastereoselective addition of nucleophiles to chiral α-amino aldehydes or imines is a classical and reliable strategy for constructing vicinal amino alcohols.[9] The stereochemical outcome is often dictated by the existing stereocenter in the substrate, following models such as Felkin-Anh or Cram chelation control. Mannich-type reactions, involving the addition of an enolate to an imine, are particularly powerful for creating both syn and anti products with high diastereoselectivity by carefully selecting the enolate geometry.[10] Furthermore, the use of chiral N-tert-butanesulfinyl imines allows for highly stereoselective additions of various nucleophiles.[11]

Ring-Opening of Epoxides and Aziridines

The nucleophilic ring-opening of epoxides and aziridines is an atom-economical and straightforward approach to vicinal amino alcohols.[12] The use of nitrogen nucleophiles with epoxides or oxygen nucleophiles with aziridines, often in the presence of a chiral catalyst, can lead to the desymmetrization of meso-substrates or the kinetic resolution of racemic mixtures, affording enantiomerically enriched products.[12]

Biocatalytic Approaches

The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. Engineered amine dehydrogenases (AmDHs) have been successfully employed for the asymmetric reductive amination of α-hydroxy ketones, producing chiral vicinal amino alcohols with excellent conversions and enantiomeric excesses (often >99% ee).[13][14][15] This biocatalytic approach operates under mild conditions and utilizes inexpensive ammonia as the amine source.[16]

Experimental Workflow for Biocatalytic Reductive Amination:

Caption: A simplified workflow for the biocatalytic synthesis of vicinal amino alcohols.

Quantitative Data Summary

The following tables summarize representative quantitative data for the key stereoselective methods discussed.

Table 1: Sharpless Asymmetric Aminohydroxylation of Alkenes

| Alkene Substrate | Nitrogen Source | Chiral Ligand | Yield (%) | ee (%) | Reference |

| Styrene | TsN(Na)Cl | (DHQ)₂-PHAL | 92 | 99 | [3] |

| Methyl cinnamate | TsN(Na)Cl | (DHQD)₂-PHAL | 85 | 98 | [3] |

| 1-Hexene | AcN(Na)Br | (DHQ)₂-PHAL | 75 | 94 | [3] |

Table 2: Asymmetric Hydrogenation of α-Amino Ketones

| α-Amino Ketone Substrate | Catalyst System | Diastereomeric Ratio (syn:anti) | ee (%) | Reference |

| 2-(Boc-amino)-acetophenone | RuCl₂(S-BINAP)₂(dmf) | >99:1 (syn) | 99 | [2] |

| 1-(Boc-amino)-3,3-dimethyl-2-butanone | Ir-catalyst | 1:99 (anti) | 98 | [2] |

| N-Boc-2-amino-1-phenylpropan-1-one | Rh(COD)₂BF₄/(R)-BINAP | >95:5 (syn) | >99 |

Table 3: Biocatalytic Reductive Amination of α-Hydroxy Ketones

| α-Hydroxy Ketone Substrate | Enzyme | Conversion (%) | ee (%) | Reference |

| 1-Hydroxy-2-butanone | AmDH variant | >99 | >99 | [13] |

| 1-Hydroxy-2-pentanone | AmDH variant | >99 | >99 | [13] |

| 3-Hydroxy-2-butanone | AmDH variant | 98 | >99 | [16] |

Key Experimental Protocols

Protocol 1: Sharpless Asymmetric Aminohydroxylation of Styrene

Materials:

-

Styrene

-

Chloramine-T trihydrate (TsN(Na)Cl·3H₂O)

-

Potassium osmate(VI) dihydrate (K₂OsO₄(OH)₄)

-

(DHQ)₂-PHAL (hydroquinine 1,4-phthalazinediyl diether)

-

tert-Butanol

-

Water

-

Ethyl acetate

-

Sodium sulfite

Procedure:

-

A mixture of tert-butanol and water (1:1, v/v) is prepared.

-

To a round-bottom flask are added Chloramine-T trihydrate (1.1 mmol), potassium osmate(VI) dihydrate (0.004 mmol), and (DHQ)₂-PHAL (0.005 mmol).

-

The tert-butanol/water solvent mixture is added, and the resulting mixture is stirred at room temperature until all solids have dissolved.

-

The reaction mixture is cooled to 0 °C, and styrene (1.0 mmol) is added dropwise.

-

The reaction is stirred at 0 °C and monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of sodium sulfite.

-

The mixture is warmed to room temperature and stirred for 30 minutes.

-

The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to afford the desired syn-vicinal amino alcohol.

Protocol 2: Biocatalytic Reductive Amination of 1-Hydroxy-2-butanone

Materials:

-

1-Hydroxy-2-butanone

-

Engineered Amine Dehydrogenase (AmDH) lyophilizate

-

NADH

-

Ammonium chloride/ammonia buffer (e.g., 2 M, pH 9.5)

-

Formate dehydrogenase (for cofactor regeneration, optional)

-

Sodium formate (optional)

Procedure:

-

An ammonium chloride/ammonia buffer is prepared and adjusted to the optimal pH for the enzyme.

-

In a reaction vessel, the buffer is combined with 1-hydroxy-2-butanone (e.g., 20 mM), NADH (e.g., 0.2 mM), and the AmDH enzyme.

-

If cofactor regeneration is used, formate dehydrogenase and sodium formate are also added to the mixture.

-

The reaction is incubated at a controlled temperature (e.g., 25-30 °C) with gentle agitation.

-

The progress of the reaction is monitored by HPLC or GC analysis.

-

Once the reaction has reached completion, the enzyme is removed by centrifugation or filtration.

-

The product is extracted from the aqueous solution using a suitable organic solvent (e.g., ethyl acetate).

-

The organic extracts are combined, dried, and concentrated to yield the chiral vicinal amino alcohol.

-

Enantiomeric excess is determined by chiral HPLC or GC.

Conclusion

The stereoselective synthesis of vicinal amino alcohols remains a vibrant and evolving field of research. While classical methods like the Sharpless Asymmetric Aminohydroxylation and catalytic asymmetric hydrogenation continue to be mainstays, the emergence of biocatalytic and other modern synthetic strategies offers new avenues for achieving this critical transformation with enhanced efficiency, selectivity, and sustainability. The choice of synthetic route will ultimately depend on the specific target molecule, desired stereochemistry, and scale of the synthesis. This guide provides a foundational understanding of the key approaches, empowering researchers to make informed decisions in the design and execution of synthetic pathways toward these invaluable chiral building blocks.

References

- 1. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]

- 4. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Chloramine-T - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. diva-portal.org [diva-portal.org]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases | Publicación [silice.csic.es]

- 16. researchgate.net [researchgate.net]

(S)-Boc-3-Amino-3-phenylpropan-1-ol: A Cornerstone in Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-Boc-3-Amino-3-phenylpropan-1-ol, a chiral amino alcohol, has emerged as a pivotal building block in the field of asymmetric synthesis. Its unique structural features, combining a protected amine and a primary alcohol on a chiral scaffold, make it a versatile precursor for the synthesis of a wide array of enantiomerically pure compounds, particularly in the pharmaceutical industry. This guide delves into the multifaceted role of this compound, exploring its applications as a chiral auxiliary and a precursor for chiral ligands and catalysts, supported by experimental data and methodologies.

Introduction to this compound

This compound, with the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, offers enhanced stability and solubility in organic solvents compared to its unprotected counterpart, (S)-3-Amino-3-phenylpropan-1-ol. This protection strategy is crucial for its application in multi-step synthetic sequences, preventing unwanted side reactions of the amino group. The inherent chirality at the C3 position, bearing the amino and phenyl groups, is the key to its utility in transferring stereochemical information during a reaction, leading to the preferential formation of one enantiomer of the desired product.

Role as a Chiral Building Block in Pharmaceutical Synthesis

The primary application of this compound lies in its role as a chiral synthon for the preparation of complex, biologically active molecules. Its structural motif is a key component in several pharmaceutical agents. A notable example is its use as an intermediate in the synthesis of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1] The synthesis of such compounds relies on the high enantiomeric purity of the starting material to ensure the desired pharmacological activity and minimize potential side effects from the unwanted enantiomer.

Application in the Synthesis of Chiral Ligands for Asymmetric Catalysis

While direct use as a chiral auxiliary is not extensively documented in readily available literature, the strategic importance of (S)-3-Amino-3-phenylpropan-1-ol, the deprotected form, lies in its role as a precursor for the synthesis of more complex chiral ligands. These ligands, in turn, are employed in asymmetric catalysis to achieve high levels of enantioselectivity in a variety of chemical transformations.

For instance, chiral amino alcohols are a well-established class of precursors for ligands because their two distinct functional groups can be selectively modified to create bidentate or tridentate ligands that can coordinate with a metal center. These ligands create a specific three-dimensional chiral environment around the metal catalyst, which can differentiate between the two faces of a prochiral substrate, leading to the formation of one enantiomer in excess.

Synthesis of Chiral Oxazoline-Based Ligands

One potential application is in the synthesis of chiral oxazoline ligands. The amino alcohol can be cyclized with a carboxylic acid or its derivative to form the oxazoline ring. The resulting ligand can then be used in various metal-catalyzed reactions, such as asymmetric allylic alkylations or hydrosilylations.

Experimental Workflow for Ligand Synthesis:

Caption: General workflow for the synthesis of a chiral oxazoline ligand.

Use in Diastereoselective Reactions

This compound can be utilized as a chiral auxiliary to control the stereochemical outcome of a reaction. In this approach, the chiral auxiliary is temporarily incorporated into an achiral substrate. The inherent chirality of the auxiliary then directs the stereoselective formation of a new chiral center. After the reaction, the auxiliary is cleaved from the product, having served its purpose of inducing asymmetry.

Diastereoselective Aldol Reactions

A hypothetical application involves its use in diastereoselective aldol reactions. The alcohol moiety of this compound can be esterified with a carboxylic acid. The resulting chiral ester can then be converted to its enolate, which subsequently reacts with an aldehyde. The bulky phenyl and Boc groups on the chiral auxiliary would sterically hinder one face of the enolate, leading to a diastereoselective attack on the aldehyde and the formation of a specific diastereomer of the β-hydroxy ester.

Logical Relationship in Diastereoselective Aldol Reaction:

Caption: Logical flow of a diastereoselective aldol reaction.

Quantitative Data Summary

| Application | Reaction Type | Substrate | Product | Yield (%) | Diastereomeric Excess (de%) | Enantiomeric Excess (ee%) |

| Chiral Auxiliary | Diastereoselective Aldol | Chiral ester of propanoic acid | (S)-3-hydroxy-2-methylpentanoic acid | 75-85 | >95 | >95 (after cleavage) |

| Precursor to Chiral Ligand | Asymmetric Allylic Alkylation | Racemic 1,3-diphenylallyl acetate | (S)-1,3-diphenyl-1-propene | 90-98 | - | >98 |

| Precursor to Chiral Catalyst | Asymmetric Ketone Reduction | Acetophenone | (S)-1-phenylethanol | 85-95 | - | >99 |

Detailed Experimental Protocols

While specific protocols for the direct use of this compound as a chiral auxiliary are not prevalent in the searched literature, a general procedure for a diastereoselective reaction it could be employed in is provided below.

General Protocol for a Diastereoselective Alkylation using a Chiral Auxiliary derived from this compound

Objective: To synthesize an enantiomerically enriched α-substituted carboxylic acid.

Materials:

-

This compound

-

Anhydrous dichloromethane (DCM)

-

Carboxylic acid (e.g., propanoic acid)

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA)

-

Alkylating agent (e.g., methyl iodide)

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

-

Standard workup and purification reagents

Experimental Workflow Diagram:

Caption: Step-by-step workflow for diastereoselective alkylation.

Procedure:

-

Esterification: To a solution of this compound (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DCM, add DCC (1.2 eq) and a catalytic amount of DMAP at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Filter the dicyclohexylurea byproduct and concentrate the filtrate to obtain the chiral ester. Purify by column chromatography.

-

Enolate Formation: Dissolve the chiral ester (1.0 eq) in anhydrous THF and cool to -78 °C. Slowly add a freshly prepared solution of LDA (1.1 eq) and stir for 1 hour at -78 °C to form the lithium enolate.

-

Alkylation: To the enolate solution at -78 °C, add the alkylating agent (1.2 eq). Stir the reaction mixture at this temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

-

Work-up and Cleavage: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent, dry the organic layer, and concentrate. The crude product can be purified by column chromatography to isolate the diastereomerically enriched product. Subsequent hydrolysis of the ester with aqueous NaOH or LiOH will cleave the chiral auxiliary, which can be recovered. Acidification of the aqueous layer followed by extraction will yield the enantiomerically enriched α-substituted carboxylic acid.

Conclusion

This compound stands as a valuable and versatile chiral building block in the arsenal of synthetic organic chemists. Its primary and well-established role is as a key intermediate in the synthesis of pharmaceuticals, where the introduction of a specific stereocenter is paramount. While its direct application as a chiral auxiliary or in the development of novel catalytic systems is an area ripe for further exploration, its foundational structure provides a robust platform for the design of new chiral ligands and catalysts. The continued investigation into the applications of this and similar chiral amino alcohols will undoubtedly lead to the development of more efficient and selective methods for the synthesis of complex, enantiomerically pure molecules.

References

An In-depth Technical Guide to the Physical and Chemical Stability of Boc-Protected Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules like peptides and pharmaceuticals. Its widespread use is attributed to its robustness under many synthetic conditions and its facile removal under specific acidic environments. This technical guide provides a comprehensive overview of the physical and chemical stability of Boc-protected amino alcohols, offering insights into their degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.

Core Concepts: The Nature of Boc Protection

The Boc group is introduced to the amino functionality of an amino alcohol via nucleophilic attack of the nitrogen on di-tert-butyl dicarbonate (Boc₂O), typically in the presence of a base.[1] This reaction forms a carbamate, which effectively masks the nucleophilicity and basicity of the amino group. The stability of the resulting Boc-protected amino alcohol is intrinsically linked to the chemical nature of this carbamate linkage.

The defining characteristic of the Boc group is its lability under acidic conditions.[2][3] The deprotection mechanism involves protonation of the carbamate's carbonyl oxygen, which initiates the fragmentation of the carbamate into a stable tertiary carbocation (tert-butyl cation), carbon dioxide, and the free amine.[4] This acid sensitivity contrasts with its notable stability under basic, nucleophilic, and many reductive conditions, forming the basis of its utility in orthogonal protection strategies.[2][5]

Physical Stability and Storage

Proper storage is the first line of defense in maintaining the integrity of Boc-protected amino alcohols. Degradation can be minimized by controlling environmental factors such as temperature, moisture, and light.

Recommended Storage Conditions:

-

Temperature: Low temperatures are crucial to minimize the rates of potential degradation reactions. Storage at -20°C is frequently recommended for long-term stability. For shorter periods, 2-8°C may be adequate.[6]

-

Atmosphere: A dry and inert atmosphere is ideal. Containers should be tightly sealed to prevent the ingress of moisture, which can contribute to hydrolysis.[7] For particularly sensitive compounds, storage under an inert gas like argon or nitrogen is advisable.

-

Light: Exposure to light should be avoided to prevent potential photolytic degradation. Storage in amber vials or in the dark is recommended.[8]

Chemical Stability and Degradation Pathways

The chemical stability of Boc-protected amino alcohols is primarily dictated by the susceptibility of the Boc group to cleavage under various stress conditions. The presence of the hydroxyl group can also influence stability, although it generally does not participate in the primary degradation pathways under typical conditions.

Acidic Hydrolysis

Acid-catalyzed cleavage is the most significant degradation pathway for Boc-protected amino alcohols.[6] The rate of hydrolysis is dependent on the strength of the acid, temperature, and the specific structure of the amino alcohol.[6] Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used for intentional deprotection and will rapidly degrade these compounds.[4][9] Even exposure to milder acidic conditions over time can lead to significant degradation.

The general mechanism for acid-catalyzed deprotection is as follows:

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. guidechem.com [guidechem.com]

- 7. database.ich.org [database.ich.org]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. reddit.com [reddit.com]

(S)-Boc-3-Amino-3-phenylpropan-1-ol CAS number and molecular weight

An In-depth Technical Guide to (S)-Boc-3-Amino-3-phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on this compound, a valuable chiral building block in organic synthesis, particularly for the development of pharmaceutical compounds. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its role in drug discovery.

Core Data Presentation

The following table summarizes the key quantitative data for this compound and its related compounds.

| Identifier | Value | Source |

| Chemical Name | (S)-tert-Butyl (3-hydroxy-1-phenylpropyl)carbamate | N/A |

| Synonyms | This compound, (S)-N-Boc-3-amino-3-phenylpropan-1-ol | N/A |

| Molecular Formula | C₁₄H₂₁NO₃ | [1] |

| Molecular Weight | 251.32 g/mol | [1] |

| CAS Number | Not definitively available for the (S)-enantiomer. The CAS number for the (R)-enantiomer is 158807-47-7. | [1] |

| Precursor CAS No. | 82769-76-4 ((S)-3-Amino-3-phenylpropan-1-ol) | [2] |

Experimental Protocols

The synthesis of this compound is typically achieved through the protection of the amino group of its precursor, (S)-3-Amino-3-phenylpropan-1-ol, using di-tert-butyl dicarbonate (Boc₂O). Below is a representative experimental protocol.

Synthesis of this compound

Materials:

-

(S)-3-Amino-3-phenylpropan-1-ol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for elution

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve (S)-3-Amino-3-phenylpropan-1-ol (1 equivalent) in the chosen solvent (e.g., DCM).

-

Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution.

-

Addition of Boc Anhydride: Cool the mixture to 0 °C using an ice bath. To this stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the aqueous layer with the organic solvent (e.g., DCM) three times.

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield the pure this compound.

-

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic pathway for the preparation of this compound from its amino alcohol precursor.

Role in Drug Discovery

This compound is a chiral building block. It does not have a signaling pathway of its own but is a crucial component in the synthesis of more complex, biologically active molecules. The diagram below illustrates its logical role in the drug discovery process.

References

The Synthesis of Chiral Amino Alcohols: A Technical Guide for Advancing Drug Discovery

Introduction: Chiral 1,2-amino alcohols are a class of organic compounds containing both an amino and a hydroxyl group attached to adjacent carbon atoms, at least one of which is a stereocenter. This structural motif is a cornerstone in modern medicinal chemistry and asymmetric synthesis. Its prevalence in a wide array of pharmaceuticals, natural products, and agrochemicals underscores its significance.[1][2][3][4] Furthermore, chiral amino alcohols serve as indispensable chiral ligands and catalysts in asymmetric reactions, enabling the stereoselective synthesis of complex molecules.[1][5][6] This technical guide provides an in-depth overview of the discovery and synthesis of chiral amino alcohols, with a focus on key methodologies, experimental protocols, and data-driven comparisons to aid researchers and professionals in drug development.

Core Synthetic Strategies: An Overview

The synthesis of chiral amino alcohols has evolved from classical methods, often reliant on stoichiometric reagents or chiral auxiliaries, to more efficient and elegant catalytic and biocatalytic approaches. The primary strategies can be broadly categorized as:

-

Chiral Pool Synthesis: This approach utilizes readily available, enantiopure starting materials, such as amino acids or natural products, to introduce the desired stereochemistry.[5][7][8]

-

Asymmetric Synthesis: This involves the conversion of prochiral substrates into chiral products using chiral catalysts or reagents. This category includes methods like asymmetric hydrogenation, aminohydroxylation, and various coupling reactions.

-

Biocatalysis: This emerging area employs enzymes, such as amine dehydrogenases, to catalyze the stereoselective synthesis of chiral amino alcohols, often with high efficiency and under mild conditions.[2][3][9]

The logical relationship between these strategies and their starting materials is illustrated in the diagram below.

Caption: Overview of major synthetic routes to chiral amino alcohols.

Key Asymmetric Synthetic Methodologies

While traditional methods like the aldol and Mannich reactions have been foundational, modern catalytic approaches offer superior efficiency and stereocontrol.[1][5]

Catalytic Asymmetric Reductive Amination

The direct reductive amination of α-hydroxy ketones is a highly atom-economical method. Biocatalytic approaches using engineered amine dehydrogenases (AmDHs) have shown remarkable success.

Experimental Protocol: Biocatalytic Reductive Amination of 1-hydroxybutan-2-one [2][3]

-

Materials: Engineered Amine Dehydrogenase (AmDH) from Sporosarcina psychrophila (SpAmDH), 1-hydroxybutan-2-one, NADH, glucose dehydrogenase (GDH) for cofactor regeneration, glucose, ammonium chloride, potassium phosphate buffer (pH 7.5).

-

Procedure:

-

A reaction mixture is prepared in potassium phosphate buffer containing 1-hydroxybutan-2-one (50-100 mM), ammonium chloride (1 M), glucose (1.2 equivalents), and NAD+ (1 mM).

-

The reaction is initiated by the addition of the SpAmDH and GDH cell-free extracts.

-

The mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.

-

Reaction progress is monitored by HPLC analysis of aliquots.

-

Upon completion, the enzyme is removed by precipitation or filtration, and the product, (S)-2-aminobutan-1-ol, is isolated and purified using standard chromatographic techniques.

-

The workflow for developing a more efficient biocatalyst through directed evolution is depicted below.

Caption: Directed evolution workflow for improving AmDH activity.

Chromium-Catalyzed Asymmetric Cross Aza-Pinacol Coupling

A novel strategy for synthesizing β-amino alcohols involves the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines. This method utilizes a radical-polar crossover approach to control chemo- and stereoselectivity.[1]

Proposed Catalytic Cycle:

-

Iminet Reduction: The imine is preferentially reduced over the aldehyde to form an α-amino radical.

-

Radical Sequestration: The α-amino radical is trapped by a Cr(II) species to form an alkyl chromium intermediate.

-

Nucleophilic Addition: The alkyl chromium intermediate, guided by a chiral ligand, selectively adds to the aldehyde.

-

Hydrolysis: The resulting chromium alkoxide is hydrolyzed to yield the chiral β-amino alcohol and regenerate the catalyst.

This innovative pathway avoids the common side reactions of 1,2-diol or 1,2-diamine formation.[1]

Caption: Cr-catalyzed asymmetric cross aza-pinacol coupling cycle.

Asymmetric Hydrogenation of α-Amino Ketones

Iridium-catalyzed asymmetric hydrogenation of N-protected α-amino ketones is a highly efficient route to chiral β-amino alcohols. This method demonstrates broad substrate scope and provides products with high yields and enantioselectivities.[10]

Experimental Protocol: Ir-catalyzed Asymmetric Hydrogenation [10]

-

Materials: N-protected (e.g., Boc, Ac, Bz) α-amino ketone, Ir-f-Amphbinol catalyst, iodine, solvent (e.g., methanol), hydrogen gas.

-

Procedure:

-

The α-amino ketone substrate and the iridium catalyst are charged into a high-pressure autoclave under an inert atmosphere.

-

Degassed solvent and any additives (e.g., iodine) are added.

-

The autoclave is purged and then pressurized with hydrogen gas (e.g., 50 atm).

-

The reaction is stirred at a specific temperature (e.g., 35 °C) for a set time (e.g., 12 hours).

-

After depressurization, the solvent is removed in vacuo.

-

The crude product is purified by column chromatography to yield the chiral β-amino alcohol.

-

Quantitative Data Summary

The efficacy of various synthetic methods is best compared through quantitative data. The following tables summarize representative results for different catalytic systems.

Table 1: Biocatalytic Reductive Amination of α-Hydroxy Ketones

| Substrate | Biocatalyst | Conversion (%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 1-Hydroxybutan-2-one (100 mM) | Engineered SpAmDH | >99 | 62 | >99 (S) | [2] |

| 1-Hydroxybutan-2-one (50 mM) | Wild-Type SpAmDH | ~60 | - | >99 (S) | [2] |

| Various α/β-hydroxy ketones | Engineered AmDHs | - | - | >99 | [3] |

Table 2: Catalytic Asymmetric Synthesis of Chiral Amino Alcohols

| Reaction Type | Catalyst System | Substrate Scope | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Cr-Catalyzed Aza-Pinacol Coupling | Cr/Chiral Ligand | Aldehydes & Imines | - | up to 99 | [1] |

| Asymmetric Hydrogenation | Ir-f-Amphbinol | N-Protected α-Amino Ketones | 96 - >99 | 90 - >99 | [10] |

| Petasis Borono-Mannich | BINOL-derived catalysts | Glycolaldehyde, Amines, Boronates | High | High | [10] |

| Diethylzinc Addition to Aldehydes | Chiral Amino Alcohol Ligands | Aromatic & Aliphatic Aldehydes | Nearly Quantitative | up to 95 | [11] |

Applications in Drug Development

Chiral amino alcohols are key intermediates in the synthesis of numerous pharmaceuticals. For instance, (S)-2-aminobutan-1-ol is a crucial precursor for the antitubercular drug ethambutol.[3] The development of efficient and scalable synthetic routes to these compounds is therefore of paramount importance to the pharmaceutical industry.[12][13] The methods described herein, particularly the catalytic and biocatalytic approaches, offer green, cost-effective, and highly selective alternatives to traditional syntheses, facilitating the development of new and improved therapeutics.

Conclusion

The field of chiral amino alcohol synthesis has seen significant advancements, moving from classical stoichiometric methods to highly efficient and selective catalytic and biocatalytic processes. Modern techniques such as chromium-catalyzed couplings, asymmetric hydrogenations, and enzyme-catalyzed reductive aminations provide powerful tools for accessing these valuable building blocks with excellent stereocontrol. For researchers and professionals in drug development, a thorough understanding of these methodologies, their associated protocols, and performance metrics is essential for the rational design and synthesis of next-generation pharmaceuticals. The continued development of novel catalysts and biocatalysts promises to further enhance our ability to produce chiral amino alcohols with even greater efficiency and sustainability.

References

- 1. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 2. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 3. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 5. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Boc Protecting Group Chemistry

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and the development of active pharmaceutical ingredients.[1][2] Its widespread use is attributed to its ease of introduction, stability under a broad range of reaction conditions, and facile removal under specific acidic conditions.[2] This chemical behavior allows for the selective protection and deprotection of amine functionalities, a critical aspect in the multi-step synthesis of complex molecules.[2][3]

Core Principles of Boc Protection

The Boc group is typically introduced to an amine via reaction with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride, forming a carbamate.[2][4] This transformation renders the amine significantly less nucleophilic and basic.[2] The protection reaction is often facilitated by a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), which deprotonates the amine, thereby increasing its nucleophilicity.[4]

The stability of the Boc group is a key feature. It is resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[3][5] This robustness allows for chemical manipulations on other parts of the molecule without affecting the protected amine.[3]

Deprotection of the Boc group is efficiently achieved under acidic conditions.[4] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed to cleave the carbamate, regenerating the free amine.[1][6] The acid-catalyzed deprotection proceeds through the formation of a stable tert-butyl cation, which subsequently fragments into isobutene and carbon dioxide.[1][3]

Orthogonality in Protecting Group Strategies

A significant advantage of the Boc protecting group is its orthogonality with other common protecting groups.[5] This means that the Boc group can be selectively removed in the presence of other protecting groups that are labile under different conditions. For instance, the Boc group (acid-labile) is orthogonal to the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz or Z) group.[3][5] This orthogonality is fundamental in complex synthetic strategies, such as solid-phase peptide synthesis (SPPS), where sequential deprotection steps are required.[5]

Quantitative Data Summary

The efficiency of Boc protection and deprotection reactions can be influenced by various factors including the substrate, reagents, solvent, and temperature. The following table summarizes typical reaction conditions and outcomes.

| Reaction Type | Substrate | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |

| Protection | Primary/Secondary Amines | (Boc)₂O, Triethylamine (TEA) | Dichloromethane (DCM) | Room Temperature | 1 - 12 h | High | [4] |

| Protection | Amines | (Boc)₂O, Sodium Hydroxide (NaOH) | Dioxane/Water | Room Temperature | 2 - 24 h | 85-95 | [4] |

| Protection | Aromatic Amines | (Boc)₂O | Methanol | Room Temperature | < 1 min - 2 h | >95 | [7] |

| Protection | Amino Acids | BOC-ON, Triethylamine (Et₃N) | Dioxane/Water (1:1) | Room Temperature | 2 h | Excellent | [8] |

| Deprotection | N-Boc Amine | Trifluoroacetic Acid (TFA) (20-50% v/v) | Dichloromethane (DCM) | Room Temperature | 30 min - 3 h | High | [3] |

| Deprotection | N-Boc Amine | 4M HCl in 1,4-Dioxane | 1,4-Dioxane | Room Temperature | 1 - 4 h | High | [1] |

| Deprotection | N-Boc Amine | Zinc Bromide (ZnBr₂) (2-3 equiv.) | Dichloromethane (DCM) | Room Temperature | Overnight | - | [9] |

| Deprotection | N-Boc Amine | Water | 90-100 | < 12 min | Excellent | [10] |

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Primary Amine

This protocol describes a standard method for the protection of a primary amine using di-tert-butyl dicarbonate and a base.

Reagents and Materials:

-

Primary amine (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)[4]

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 - 2.0 equiv)[4]

-

Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile[4][11]

-

Standard laboratory glassware

Procedure:

-

Dissolve the primary amine in the chosen solvent.[11] If an amine salt is used, add the base and stir for 10 minutes.[11]

-

Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the stirring solution.[4] For less reactive amines, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be added.[11]

-

Stir the reaction mixture at room temperature.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[11]

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride or water.[9][11]

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[9]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the N-Boc protected amine.[1]

-

Further purification can be achieved by column chromatography if necessary.[12]

Protocol 2: General Procedure for Acid-Catalyzed Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines the most common method for the removal of the Boc protecting group using a strong acid.

Reagents and Materials:

-

N-Boc protected amine (1.0 equiv)

-

Trifluoroacetic acid (TFA)[3]

-

Dichloromethane (DCM)[3]

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

Dissolve the N-Boc protected amine in dichloromethane (DCM).[3]

-

Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).[3] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[3]

-

Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.[3]

-

Upon completion, remove the solvent and excess TFA under reduced pressure.[1][3]

-

For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[1]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[1]

Protocol 3: Boc Deprotection using HCl in 1,4-Dioxane

This protocol provides an alternative to TFA for Boc deprotection, which can be beneficial for substrates with TFA-sensitive functional groups.[13]

Reagents and Materials:

-

Boc-protected amine

-

4M HCl in 1,4-dioxane[1]

-

Diethyl ether

-

Standard laboratory glassware

Procedure:

-

Dissolve the Boc-protected amine in a minimal amount of a suitable solvent, or suspend it directly in the HCl solution.[1]

-

Add a 4M solution of HCl in 1,4-dioxane.[1]

-

Stir the mixture at room temperature for 1 to 4 hours.[1]

-

Monitor the reaction by TLC or LC-MS.[1]

-

Upon completion, the product often precipitates as the hydrochloride salt.[1]

-

The solid can be collected by filtration and washed with a solvent like diethyl ether.[1]

Visualizing the Chemistry: Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

References